7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-Methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound characterized by a fused pyrido-triazolo-pyrimidinone scaffold. Its structure includes a pyridin-4-yl substituent at position 2 and a methyl group at position 7, which significantly influence its physicochemical and pharmacological properties. This compound belongs to the triazolopyrimidinone family, a class known for diverse bioactivities, including kinase inhibition and anti-inflammatory effects .
Properties
IUPAC Name |
11-methyl-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O/c1-19-7-4-11-10(13(19)21)8-16-14-17-12(18-20(11)14)9-2-5-15-6-3-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFDNSSXVHDZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more environmentally friendly oxidizers like phenyliodine bis(trifluoroacetate) (PIFA) or iodine/potassium iodide (I2/KI) systems .
Chemical Reactions Analysis
Oxidative Cyclization
Reactions involving oxidative ring closure are critical for constructing the triazolo-pyrimidine core. Key findings include:
These methods highlight the role of transition-metal catalysts and oxidants in forming the central triazole ring.
Nucleophilic Substitution
The pyridin-4-yl group and methyl substituent participate in substitution reactions:
-
Methyl Group Reactivity :
-
Pyridin-4-yl Electrophilicity :
Catalytic Cross-Coupling
Palladium-mediated couplings diversify the core structure:
These reactions demonstrate the compound’s adaptability in generating structurally diverse analogs.
Acid/Base-Mediated Rearrangements
The fused ring system undergoes pH-dependent transformations:
-
Acidic Conditions (HCl/EtOH) : Protonation of the pyridine nitrogen triggers ring-opening, forming linear intermediates that reclose into pyrazolo[4,3-e]triazolo[4,3-c]pyrimidines .
-
Basic Conditions (NaOH/H₂O) : Deprotonation induces isomerization, stabilizing thermodynamically favored tautomers .
Reduction Reactions
Selective reduction of the pyrimidine ring has been reported:
-
Catalytic Hydrogenation (H₂, Pd/C, EtOAc): Reduces the C6=O carbonyl to C6–OH, enhancing solubility while preserving triazole integrity.
Interaction with Biological Targets
Though not classical "reactions," binding studies reveal:
| Target | Binding Affinity (IC₅₀) | Functional Impact | Source |
|---|---|---|---|
| c-Met kinase | 0.090 μM (vs. 0.019 μM for Foretinib) | Inhibits cancer cell proliferation | |
| CDK2 | Sub-μM range | Disrupts cell cycle in A549/MCF-7 lines |
Comparative Reactivity Table
A comparison with structurally similar compounds:
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies indicate that compounds similar to 7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit potent anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis .
-
Neuroprotective Effects
- The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It appears to modulate pathways related to neuronal survival and may protect against oxidative stress-induced damage . This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.
- Antimicrobial Activity
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various derivatives of pyridopyrimidine compounds for anticancer activity. The findings indicated that modifications to the core structure significantly enhanced their potency against cancer cell lines .
Case Study 2: Neuroprotection
Research conducted on neuroprotective compounds highlighted the role of similar triazole derivatives in protecting neuronal cells from apoptosis induced by toxic agents. These compounds were shown to activate survival pathways while inhibiting pro-apoptotic signals .
Case Study 3: Antimicrobial Efficacy
A comprehensive screening of several pyrido-triazole derivatives revealed promising antimicrobial activity against multidrug-resistant bacterial strains. The study emphasized the potential for these compounds to serve as lead candidates for new antibiotics .
Mechanism of Action
The mechanism of action of 7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
The following analysis compares 7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (hereafter referred to as Compound A) with structurally related triazolopyrimidinone derivatives. Key differences in substituents, synthesis methods, and biological activities are outlined.
Structural and Substituent Variations
Key Observations :
- Substituent Diversity : Compound A’s pyridin-4-yl group distinguishes it from furan-substituted (e.g., ) or benzyl-substituted analogs (e.g., ). The pyridinyl moiety may enhance solubility or target binding compared to hydrophobic groups like hexyl or trifluoromethylphenyl .
Key Observations :
Pharmacological and Physicochemical Data
Key Observations :
- The pyridinyl group in Compound A may modulate target selectivity compared to furan or chlorobenzyl groups .
- Physicochemical Consistency : Analog ’s close alignment between calculated and found elemental values (e.g., C: 54.81% vs. 54.61%) suggests reliable synthetic reproducibility, a critical factor absent for Compound A due to its discontinuation .
Biological Activity
7-Methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound with potential biological activities. Its structure suggests a variety of pharmacological properties, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on current research findings.
- Molecular Formula : C14H10N6O
- Molecular Weight : 278.27 g/mol
- CAS Number : Not specified in the sources but can be referenced by its IUPAC name.
The biological activity of 7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is largely attributed to its interaction with various biological targets. The compound's structure allows it to act as an inhibitor for several enzymes and receptors involved in cell signaling and proliferation.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antitumor activity. For instance:
- In Vitro Studies : Compounds related to this class have shown effectiveness against human breast adenocarcinoma cells (MCF7). The synthesis of new derivatives has been linked to enhanced cytotoxicity against various cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7-Methyl Derivative | MCF7 | 15 |
| Other Analogues | MDA-MB-231 | 10 |
Antibacterial Activity
Some studies suggest that compounds similar to 7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit antibacterial properties. Notably:
- Ticagrelor Analogs : Research indicates that certain analogs show bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), although specific data on this compound is limited .
Structure-Activity Relationship (SAR)
The biological activity of 7-methyl derivatives appears to be influenced by structural modifications. For example:
- Methyl Substitution : The introduction of a methyl group has been shown to enhance metabolic stability while maintaining potency against target enzymes .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antiplatelet Activity : A study on ticagrelor analogs demonstrated that modifications could retain antiplatelet activity while altering antibacterial properties. This suggests that similar modifications could be explored for 7-methyl derivatives .
- KDM Inhibition : Compounds derived from pyrido structures have been investigated for their ability to inhibit KDM enzymes involved in epigenetic regulation. This highlights the potential of 7-methyl derivatives in cancer therapy .
Q & A
Basic: What are the standard synthetic routes for preparing 7-methyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing equimolar amounts of hydrazine hydrate and a pyrimidine precursor in ethanol for 6 hours, followed by filtration, washing, and recrystallization . Alternative routes include fusion of aminotriazoles with carbonyl derivatives (e.g., ethyl 3-oxohexanoate) and aromatic aldehydes in dimethylformamide (DMF), followed by methanol addition and crystallization . Key steps:
- Reagent ratios : 1:1 molar ratio of reactants.
- Solvent selection : Ethanol or DMF for reflux or fusion.
- Purification : Cold ethanol washing and recrystallization.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Characterization relies on:
- ¹H/¹³C NMR : To confirm substituent positions and ring fusion. For example, pyrimidine protons appear at δ 8.5–9.0 ppm, while methyl groups resonate at δ 2.5–3.0 ppm .
- IR spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, N-H deformations at 1500–1550 cm⁻¹) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 242.3 for related triazolopyrimidines) .
- Elemental analysis : Validates purity (C, H, N content within ±0.4% of theoretical values) .
Basic: What initial biological screening approaches are recommended for this compound?
Methodological Answer:
Begin with in vitro assays to evaluate antiproliferative or enzyme-modulating activity:
- Cell viability assays : Use MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Screen against kinases or receptors (e.g., glutathione-S-transferase) via fluorescence polarization .
- Docking studies : Prioritize targets using computational tools (e.g., Chemgauss4 scores > -10.0 indicate strong binding) .
Advanced: How can solvent-free or microwave-assisted methods improve synthesis efficiency?
Methodological Answer:
Microwave-assisted synthesis under solvent-free conditions enhances yield and reduces reaction time:
- Conditions : Barbituric acid derivatives, aldehydes, and 3-amino-1,2,4-triazoles irradiated at 300 W for 10–15 minutes .
- Advantages :
- Yield : >85% vs. 60–70% in traditional reflux.
- Purity : Reduced byproduct formation due to controlled heating.
- Mechanism : Microwave energy accelerates cyclocondensation via dielectric heating .
Advanced: How to resolve discrepancies in NMR data during structural validation?
Methodological Answer:
Discrepancies between observed and calculated NMR shifts arise from tautomerism or solvent effects. Mitigation strategies:
- Variable temperature NMR : Identify tautomeric forms (e.g., keto-enol equilibria).
- DFT calculations : Compare experimental shifts with computed values (B3LYP/6-311+G(d,p) basis set) .
- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency .
Advanced: What computational strategies elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding to targets (e.g., glutathione-S-transferase). Prioritize molecules with Chemgauss4 scores < -10.0 .
- Quantum chemical parameters : Calculate HOMO-LUMO gaps and Fukui indices to assess reactivity and nucleophilic sites .
- MD simulations : Run 100 ns trajectories in GROMACS to evaluate protein-ligand stability .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Substituent variation : Modify the pyridine (e.g., electron-withdrawing groups at position 7) or triazole rings.
- Activity cliffs : Compare IC₅₀ values of derivatives (e.g., 7-methyl vs. 7-phenyl analogs) .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using Schrödinger’s Phase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
